molecular formula C11H12N2O B2961226 4-(1-Ethyl-1H-pyrazol-4-yl)phenol CAS No. 1394024-18-0

4-(1-Ethyl-1H-pyrazol-4-yl)phenol

Cat. No.: B2961226
CAS No.: 1394024-18-0
M. Wt: 188.23
InChI Key: WKOYHSFVYXJRGP-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-pyrazol-4-yl)phenol is an organic compound that features a phenol group attached to a pyrazole ring, which is further substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 1-ethyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product after subsequent purification steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-pyrazol-4-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-pyrazol-4-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrazol-4-yl)phenol: Lacks the ethyl group, which may affect its reactivity and biological activity.

    4-(1-Methyl-1H-pyrazol-4-yl)phenol: Contains a methyl group instead of an ethyl group, potentially altering its physical and chemical properties.

    4-(1-Propyl-1H-pyrazol-4-yl)phenol: Features a propyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

4-(1-Ethyl-1H-pyrazol-4-yl)phenol is unique due to the presence of the ethyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(1-ethylpyrazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-13-8-10(7-12-13)9-3-5-11(14)6-4-9/h3-8,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOYHSFVYXJRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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